1,5-Dithiacyclooctan-3-ol

Descripción general

Descripción

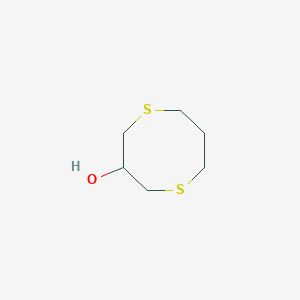

1,5-Dithiacyclooctan-3-ol is an organosulfur compound with the molecular formula C₆H₁₂OS₂. This compound is a cyclic thioether and is known for its ability to form complexes with various transition metals. It is a colorless oil that is soluble in polar solvents and has a variety of applications in both organic and inorganic chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,5-Dithiacyclooctan-3-ol can be synthesized through the reaction of 1,3-dimercaptopropane with epichlorohydrin. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the cyclic thioether .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials.

Análisis De Reacciones Químicas

Esterification Reactions

The hydroxyl group in 1,5-dithiacyclooctan-3-ol participates in esterification reactions, enabling the synthesis of hybrid monomers for polymer applications. For example:

-

Reaction with mono-2-methacryloyloxyethyl phthalate yields 1-(2-methacryloyloxyethyl)-2-(7-methylene-1,5-dithiaoctan-3-yl) phthalate , a key monomer in dental resin formulations .

-

These reactions typically involve acid chlorides, anhydrides, or isocyanate groups under mild conditions (e.g., room temperature, catalytic bases) .

Table 1: Esterification Products and Applications

Participation in Polymer Networks

This compound derivatives serve as crosslinkers in photopolymerizable systems:

-

The compound’s cyclic dithioether structure enhances mechanical stability in polymer matrices .

-

Hybrid monomers derived from this compound exhibit improved adhesion and reduced shrinkage in dental resins .

Functional Group Transformations

The hydroxyl group undergoes further derivatization for specialized applications:

-

Tosylation : Conversion to tosylates enables nucleophilic substitution reactions, facilitating sulfur-based macrocycle synthesis (e.g., in dithiaundecane derivatives) .

-

Thioacetylation : Protection of the hydroxyl group as a thioester enhances compatibility in multicomponent reactions .

Table 2: Reaction Conditions for Functionalization

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Tosylation | Tosyl chloride, pyridine, 0°C | Formation of tosylate intermediate |

| Thioacetylation | Thioacetic acid, BF₃·Et₂O | Thioester product |

Stability and Reactivity Considerations

-

Oxidative Stability : The dithiacyclooctane ring resists oxidation under ambient conditions but can undergo controlled oxidation to sulfoxides or sulfones under strong oxidizing agents (e.g., H₂O₂) .

-

Thermal Behavior : Derivatives exhibit thermal stability up to 150°C, making them suitable for high-temperature polymer processing .

Aplicaciones Científicas De Investigación

Dental Applications

Dental Compositions

1,5-Dithiacyclooctan-3-ol is utilized as a component in dental materials, particularly in hybrid monomers for restorative dentistry. It is incorporated into hardenable dental compositions that exhibit low polymerization shrinkage and high mechanical properties. These compositions are essential for producing dental restoratives such as fillings, adhesives, and sealants . The cyclic allylic sulfide moiety of this compound contributes to the formation of durable composites that maintain aesthetic qualities while ensuring functional integrity during use.

Key Features:

- Low Shrinkage: The inclusion of this compound helps minimize dimensional changes during polymerization.

- Mechanical Strength: Enhances the durability and longevity of dental restorations.

- Aesthetic Properties: Supports the development of materials that closely resemble natural tooth structure.

Photopolymer Applications

Holographic Recording

Recent studies have highlighted the potential of this compound in photopolymer formulations for holographic recording. Its derivatives have been shown to enable high refractive index modulation and reduced volume shrinkage during the photopolymerization process. This application is significant in the development of advanced optical materials used in data storage and imaging technologies .

Key Features:

- High Refractive Index: Facilitates the creation of materials with enhanced optical properties.

- Volume Stability: Reduces the risk of defects in holographic patterns due to shrinkage.

Radiochemistry Applications

Chelation Chemistry

In radiochemistry, this compound has been explored as a chelator for soft radiometals. Its ability to form stable complexes with metal ions makes it valuable in developing radiopharmaceuticals for diagnostic imaging and targeted therapy. The stability of these complexes is crucial for ensuring effective delivery and retention of radiometals within biological systems .

Key Features:

- Stability: Forms robust complexes that enhance the efficacy of radiopharmaceuticals.

- Targeted Delivery: Aids in the precise localization of therapeutic agents within the body.

Case Study 1: Dental Composite Development

Research conducted on dental composites incorporating this compound demonstrated significant improvements in mechanical properties compared to traditional composites. The study noted a reduction in polymerization shrinkage by up to 30%, enhancing the fit and longevity of dental restorations .

Case Study 2: Photopolymer Formulation

A study on photopolymers utilizing derivatives of this compound reported successful applications in creating high-performance holographic materials. The findings indicated that these formulations achieved a refractive index modulation exceeding 0.1, making them suitable for advanced optical applications .

Case Study 3: Radiochemical Applications

The use of this compound as a chelator was investigated for its effectiveness in binding radiometals like Rhodium(III). The research confirmed that complexes formed were stable under physiological conditions, suggesting potential for clinical applications in targeted radiotherapy .

Mecanismo De Acción

The mechanism of action of 1,5-Dithiacyclooctan-3-ol involves its ability to form stable complexes with transition metals. The sulfur atoms in the compound act as ligands, coordinating with metal centers to form stable thioether complexes. These complexes can then participate in various catalytic and biochemical processes .

Comparación Con Compuestos Similares

Similar Compounds

1,5-Dithiacyclooctane: Similar in structure but lacks the hydroxyl group.

1,4-Dithiacyclohexane: A smaller ring structure with similar sulfur coordination properties.

1,3-Dithiacyclopentane: An even smaller ring structure with similar chemical properties.

Uniqueness

1,5-Dithiacyclooctan-3-ol is unique due to the presence of the hydroxyl group, which allows for additional hydrogen bonding and reactivity compared to its analogs. This makes it particularly useful in forming more stable and diverse complexes with transition metals .

Actividad Biológica

1,5-Dithiacyclooctan-3-ol (DTCO) is a sulfur-containing cyclic compound that has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of DTCO, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Structure : DTCO features a dithiacyclooctane framework with hydroxyl functionality, which contributes to its reactivity and biological interactions.

- Molecular Formula : C₈H₁₄O₂S₂

- CAS Number : 86944-00-5

The biological activity of DTCO can be attributed to several mechanisms:

- Antioxidant Activity : DTCO exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. This activity is primarily due to the presence of sulfur atoms that can scavenge free radicals .

- Metal Complexation : DTCO can form complexes with various metal ions, enhancing its potential as a chelating agent in biological systems. For example, palladium(II) complexes with DTCO have been studied for their cytotoxic effects against cancer cells .

- Enzyme Inhibition : Research indicates that DTCO may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis .

Antimicrobial Activity

DTCO has been evaluated for its antimicrobial properties against a range of pathogens. In studies conducted on various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, DTCO demonstrated inhibitory effects at concentrations as low as 0.2 mg/mL .

| Pathogen | Inhibition Concentration (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.2 |

| Bacillus subtilis | 0.2 |

Cytotoxicity

The cytotoxic potential of DTCO has been assessed in several cancer cell lines. For instance, a study on palladium(II) complexes containing DTCO revealed significant cytotoxic effects on human cancer cells when exposed to light, suggesting a photocytotoxic mechanism .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Case Studies

- Palladium Complexes : Research involving palladium(II) complexes with DTCO highlighted their effectiveness in targeting cancer cells under photodynamic conditions. The complexes exhibited selective toxicity towards cancerous cells compared to normal cells, indicating their potential for targeted therapy .

- Antimicrobial Efficacy : A study on the antimicrobial properties of DTCO derivatives showed that modifications to the compound could enhance its efficacy against biofilm-forming bacteria, which are notoriously difficult to treat .

Propiedades

IUPAC Name |

1,5-dithiocan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS2/c7-6-4-8-2-1-3-9-5-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMSAPPXLGVSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(CSC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357585 | |

| Record name | 1,5-Dithiocan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86944-00-5 | |

| Record name | 1,5-Dithiocan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Dithiacyclooctan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.